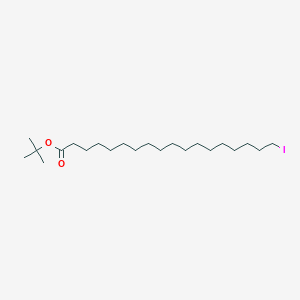
tert-Butyl 18-iodooctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 18-iodooctadecanoate: is an organic compound that belongs to the class of fatty acid derivatives It is characterized by the presence of a tert-butyl ester group and an iodine atom attached to an octadecanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 18-iodooctadecanoate typically involves the esterification of 18-iodooctadecanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 18-iodooctadecanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with the presence of a base such as potassium carbonate.
Reduction Reactions: Conducted in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether, under inert atmosphere conditions.
Oxidation Reactions: Performed using oxidizing agents like potassium permanganate or chromium trioxide in aqueous or organic solvents.
Major Products Formed:
Substitution Reactions: Formation of tert-butyl 18-hydroxyoctadecanoate, tert-butyl 18-aminooctadecanoate, or tert-butyl 18-thiooctadecanoate.
Reduction Reactions: Formation of tert-butyl octadecanoate.
Oxidation Reactions: Formation of tert-butyl 18-carboxyoctadecanoate or other oxidized derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 18-iodooctadecanoate is used as a precursor in the synthesis of various complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is used as a probe to study lipid metabolism and transport. Its incorporation into lipid bilayers helps in understanding the dynamics and interactions of membrane-bound proteins.
Medicine: The compound has potential applications in drug delivery systems. Its hydrophobic nature allows for the encapsulation of hydrophobic drugs, improving their solubility and bioavailability.
Industry: this compound is used in the production of surfactants and emulsifiers. Its ability to modify the surface properties of materials makes it valuable in the formulation of cosmetics, detergents, and other industrial products.
Mechanism of Action
The mechanism of action of tert-Butyl 18-iodooctadecanoate involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering their fluidity and permeability. This integration can affect the function of membrane-bound proteins, influencing various cellular processes. Additionally, the iodine atom in the compound can participate in redox reactions, potentially affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
- tert-Butyl 18-hydroxyoctadecanoate
- tert-Butyl 18-aminooctadecanoate
- tert-Butyl 18-thiooctadecanoate
Comparison: tert-Butyl 18-iodooctadecanoate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity compared to its analogs. The iodine atom allows for specific substitution and reduction reactions that are not possible with other similar compounds. Additionally, the iodine atom can participate in redox reactions, providing unique opportunities for studying redox biology and chemistry.
Properties
Molecular Formula |
C22H43IO2 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
tert-butyl 18-iodooctadecanoate |
InChI |
InChI=1S/C22H43IO2/c1-22(2,3)25-21(24)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-23/h4-20H2,1-3H3 |
InChI Key |
URBKPVMUHUCKOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



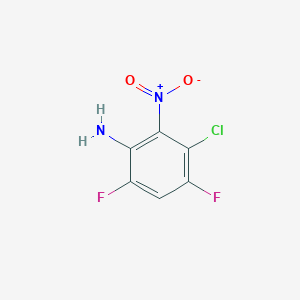
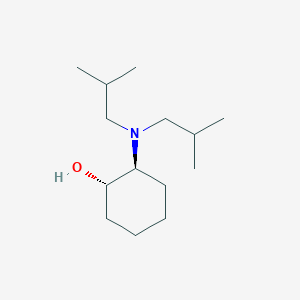
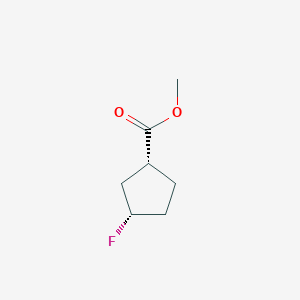
![Thiazolo[5,4-b]pyridin-6-ol](/img/structure/B13348337.png)
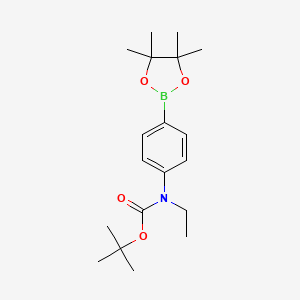



![7-(Ethylsulfonyl)-4,7-diazaspiro[2.5]octane](/img/structure/B13348361.png)




